1-Aminobut-3-en-2-ol hydrochloride

Catalog No.
S13977848
CAS No.
1514832-70-2
M.F
C4H10ClNO
M. Wt
123.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminobut-3-en-2-ol hydrochloride

CAS Number

1514832-70-2

Product Name

1-Aminobut-3-en-2-ol hydrochloride

IUPAC Name

1-aminobut-3-en-2-ol;hydrochloride

Molecular Formula

C4H10ClNO

Molecular Weight

123.58 g/mol

InChI

InChI=1S/C4H9NO.ClH/c1-2-4(6)3-5;/h2,4,6H,1,3,5H2;1H

InChI Key

DMYNLNYMVXZHOK-UHFFFAOYSA-N

Canonical SMILES

C=CC(CN)O.Cl

1-Aminobut-3-en-2-ol hydrochloride (CAS 1514832-70-2) is a highly versatile, bifunctional allylic amino alcohol supplied as a stable hydrochloride salt. Featuring a primary amine, a secondary alcohol, and a terminal alkene, it serves as an essential precursor for stereocontrolled heterocycle synthesis, particularly for substituted pyrrolidines via the aza-Cope-Mannich rearrangement [1]. As a crystalline solid, the hydrochloride salt offers superior shelf-life, handling precision, and stoichiometric control compared to its free base counterpart, which is typically a viscous, degradation-prone oil [2]. This compound is heavily procured for pharmaceutical library synthesis, DNA adduct modeling, and natural product total synthesis, where precise iminium ion formation and subsequent sigmatropic rearrangements are strictly required [3].

Substituting 1-aminobut-3-en-2-ol hydrochloride with its saturated analog, 1-aminobutan-2-ol, completely abolishes its utility in aza-Cope-Mannich rearrangements, as the terminal alkene is strictly required for the [3,3]-sigmatropic shift that drives pyrrolidine cyclization [1]. Furthermore, attempting to procure the free base (1-amino-3-buten-2-ol) instead of the hydrochloride salt introduces significant process variability. The free base is a reactive oil susceptible to atmospheric oxidation and polymerization, leading to inconsistent yields in nucleophilic aromatic substitutions or iminium condensations [2]. Procuring the hydrochloride salt ensures exact molar equivalents during critical coupling steps and provides the latent acidity necessary to catalyze subsequent cyclization cascades without premature degradation [3].

Physical State and Stoichiometric Precision

The free base of 1-amino-3-buten-2-ol is isolated as a clear to pale yellow oil that is prone to degradation and requires careful storage, complicating accurate stoichiometric weighing in sensitive catalytic reactions [1]. In contrast, 1-aminobut-3-en-2-ol hydrochloride is a stable, weighable solid. This physical transformation allows for exact molar equivalents to be added to reaction mixtures, preventing the yield loss and byproduct formation associated with the degradation of the free base .

Evidence DimensionPhysical state and handling stability
Target Compound Data1-Aminobut-3-en-2-ol hydrochloride (Stable, weighable solid; highly reproducible stoichiometry)
Comparator Or Baseline1-Amino-3-buten-2-ol free base (Viscous oil; requires inert atmosphere and cold storage to prevent degradation)
Quantified DifferenceEliminates the stoichiometric variability and cold-chain requirements associated with handling the free base oil.
ConditionsStandard laboratory storage, weighing, and reagent preparation.

Procuring the hydrochloride salt ensures batch-to-batch reproducibility and simplifies handling in multi-step industrial or laboratory syntheses.

Obligate Alkene Requirement for Aza-Cope-Mannich Cyclization

For the synthesis of substituted pyrrolidines, the reaction of 1-aminobut-3-en-2-ol with aldehydes forms an unsaturated iminium cation that undergoes a [3,3]-sigmatropic Cope rearrangement to an enol, followed by an intramolecular Mannich cyclization, typically yielding the target heterocycles in 65% or greater yields [1]. If the saturated analog, 1-aminobutan-2-ol, is used, the reaction stops at the imine stage because the lack of a terminal alkene completely prevents the [3,3]-sigmatropic shift [2].

Evidence DimensionYield of functionalized pyrrolidines via rearrangement
Target Compound Data1-Aminobut-3-en-2-ol hydrochloride (>65% yield of pyrrolidine derivatives via aza-Cope-Mannich cascade)
Comparator Or Baseline1-Aminobutan-2-ol (0% yield; incapable of undergoing the required [3,3]-sigmatropic shift)
Quantified Difference100% loss of target cyclization capability when substituting with the saturated analog.
ConditionsCondensation with aldehydes (e.g., benzaldehyde) under mild conditions.

Buyers targeting spiro- or annulated pyrrolidine scaffolds must procure the specific allylic amino alcohol, as saturated analogs are chemically inert for this transformation.

Regiochemical Specificity in Nucleophilic Aromatic Substitution

In the synthesis of site-specific N6-deoxyadenosine adducts of 1,3-butadiene, 1-aminobut-3-en-2-ol is utilized to perform a nucleophilic aromatic substitution on 6-chloropurine-containing DNA on a solid support [1]. The primary amine at the C1 position provides the necessary nucleophilicity and minimal steric hindrance to achieve high coupling efficiencies. Substituting with regioisomers such as 2-amino-3-buten-1-ol places the amine in a sterically hindered secondary allylic position, which drastically reduces SNAr coupling rates and overall yield [2].

Evidence DimensionNucleophilic coupling efficiency in SNAr reactions
Target Compound Data1-Aminobut-3-en-2-ol (Primary amine enables rapid, high-yield substitution of 6-chloropurine)
Comparator Or Baseline2-Amino-3-buten-1-ol (Sterically hindered secondary amine significantly reduces coupling efficiency)
Quantified DifferenceThe unhindered primary amine ensures complete conversion in solid-phase synthesis, whereas secondary allylic amines require forcing conditions that degrade the oligonucleotide.
ConditionsSNAr reaction with 6-chloropurine-containing DNA on solid support in DMSO/Hünig's base.

For researchers synthesizing complex adducts or modified nucleosides, the specific 1-amino regiochemistry is critical for maintaining high yields under mild coupling conditions.

Synthesis of Fsp3-Enriched Pyrrolidine Libraries for Drug Discovery

1-Aminobut-3-en-2-ol hydrochloride is the optimal starting material for generating substituted, spiro-, or annulated pyrrolidines via the aza-Cope-Mannich rearrangement. Its terminal alkene and precise stereochemical properties allow medicinal chemists to synthesize complex, Fsp3-enriched saturated heterocycles—such as those investigated for antiviral activity against HSV1 and CMV—that cannot be accessed using saturated amino alcohol analogs [1].

Preparation of Site-Specific DNA Adducts for Toxicology and Repair Assays

In genetic toxicology, this compound is utilized to synthesize specific N6-deoxyadenosine adducts (e.g., N6-HB-dA) that mimic the DNA lesions caused by 1,3-butadiene exposure. The primary amine reacts efficiently with 6-chloropurine on solid-phase DNA supports, providing researchers with the precise oligonucleotide models needed to study polymerase bypass and base excision repair mechanisms [2].

Precursor for Chiral Auxiliaries and Natural Product Total Synthesis

The bifunctional nature of 1-aminobut-3-en-2-ol hydrochloride makes it a critical building block in the asymmetric synthesis of natural products and chiral auxiliaries. For example, it serves as a direct precursor to vinyl aziridines and oxazolidinethiones, which are key intermediates in the total synthesis of marine alkaloids like longamide B and natural antithyroid factors such as goitrin [3].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

123.0450916 g/mol

Monoisotopic Mass

123.0450916 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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